3-(4-Methylbenzene-1-sulfonyl)bicyclo[2.2.1]heptane-2-carbonitrile
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Overview
Description
3-(4-Methylbenzene-1-sulfonyl)bicyclo[221]heptane-2-carbonitrile is a complex organic compound that features a bicyclic structure with a sulfonyl group and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylbenzene-1-sulfonyl)bicyclo[2.2.1]heptane-2-carbonitrile typically involves a multi-step process. One common method starts with the preparation of the bicyclo[2.2.1]heptane core, which can be achieved through a formal [4 + 2] cycloaddition reaction. This reaction is often catalyzed by organocatalysts under mild conditions to ensure high enantioselectivity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of solvents to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methylbenzene-1-sulfonyl)bicyclo[2.2.1]heptane-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the nitrile group.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LiAlH₄) is often used for the reduction of nitrile groups.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield primary amines.
Scientific Research Applications
3-(4-Methylbenzene-1-sulfonyl)bicyclo[2.2.1]heptane-2-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for biological assays.
Industry: It can be used in the production of polymers and advanced materials.
Mechanism of Action
The mechanism of action of 3-(4-Methylbenzene-1-sulfonyl)bicyclo[2.2.1]heptane-2-carbonitrile involves its interaction with molecular targets through its functional groups. The sulfonyl group can act as an electrophile, while the nitrile group can participate in nucleophilic addition reactions. These interactions can lead to the formation of covalent bonds with target molecules, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptane-2-carbonitrile: Shares the bicyclic core but lacks the sulfonyl group.
Bicyclo[2.2.1]heptane-1-carboxylates: Similar bicyclic structure with different functional groups.
2-Methyl-3-methylene-bicyclo[2.2.1]heptane: Another bicyclic compound with different substituents.
Uniqueness
The presence of both the sulfonyl and nitrile groups in 3-(4-Methylbenzene-1-sulfonyl)bicyclo[2.2.1]heptane-2-carbonitrile makes it unique compared to other similar compounds. These functional groups provide distinct reactivity and potential for diverse applications in synthetic chemistry and materials science.
Properties
CAS No. |
63510-03-2 |
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Molecular Formula |
C15H17NO2S |
Molecular Weight |
275.4 g/mol |
IUPAC Name |
3-(4-methylphenyl)sulfonylbicyclo[2.2.1]heptane-2-carbonitrile |
InChI |
InChI=1S/C15H17NO2S/c1-10-2-6-13(7-3-10)19(17,18)15-12-5-4-11(8-12)14(15)9-16/h2-3,6-7,11-12,14-15H,4-5,8H2,1H3 |
InChI Key |
APNMXNOLLNSQFM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2C3CCC(C3)C2C#N |
Origin of Product |
United States |
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